3-(Oxetan-3-yl)piperidine

Catalog No.
S13637456
CAS No.
M.F
C8H15NO
M. Wt
141.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Oxetan-3-yl)piperidine

Product Name

3-(Oxetan-3-yl)piperidine

IUPAC Name

3-(oxetan-3-yl)piperidine

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

InChI

InChI=1S/C8H15NO/c1-2-7(4-9-3-1)8-5-10-6-8/h7-9H,1-6H2

InChI Key

TYQKZPRIQBPBFV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2COC2

3-(Oxetan-3-yl)piperidine is a chemical compound characterized by a piperidine ring substituted with an oxetane group. The molecular formula for this compound is C8H15NO, and it features a six-membered nitrogen-containing ring (piperidine) connected to a three-membered cyclic ether (oxetane). The presence of both the oxetane and piperidine structures contributes to its unique properties and potential applications in medicinal chemistry.

Typical of piperidine derivatives and oxetanes. Notable reactions include:

  • Nucleophilic Substitution: The oxetane ring can participate in nucleophilic substitution reactions, particularly in ring-opening reactions when treated with nucleophiles such as amines or alcohols .
  • Ring-Opening Reactions: The oxetane moiety is reactive and can undergo ring-opening under acidic or basic conditions, allowing for the introduction of functional groups .
  • Amination Reactions: The piperidine nitrogen can be involved in amination reactions, facilitating the synthesis of more complex nitrogen-containing compounds .

Several methods have been developed for synthesizing 3-(Oxetan-3-yl)piperidine:

  • Cyclization Reactions: One common approach involves the cyclization of appropriate precursors through intramolecular reactions that form the oxetane ring while simultaneously incorporating the piperidine structure .
  • Ring-Opening Strategies: Starting from oxetane derivatives, ring-opening reactions can be employed to introduce piperidine moieties through nucleophilic attack by amines .
  • Functionalization Techniques: Various functionalization techniques can be applied to modify existing piperidine or oxetane derivatives, allowing for the synthesis of 3-(Oxetan-3-yl)piperidine from simpler starting materials .

The potential applications of 3-(Oxetan-3-yl)piperidine span several fields:

  • Medicinal Chemistry: Due to its structural characteristics, it may serve as a lead compound for developing new pharmaceuticals targeting central nervous system disorders.
  • Synthetic Chemistry: This compound can act as an intermediate in synthesizing more complex organic molecules, particularly those involving nitrogen heterocycles .
  • Material Science: The unique properties of oxetanes may find applications in polymer chemistry or as components in advanced materials due to their stability and reactivity .

Several compounds share structural similarities with 3-(Oxetan-3-yl)piperidine. Here’s a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
1-(Oxetan-3-yl)piperidin-4-aminePiperidine derivativeContains an amine functional group enhancing reactivity.
tert-Butyl 4-(oxetan-3-ylamino)piperidine-1-carboxylateCarboxylate derivativeIncludes a carboxylate moiety which may influence solubility and reactivity.
1-(Azetidin-3-yl)piperidineAzetidine derivativeFeatures a different cyclic structure (azetidine) that alters biological activity profiles .

The uniqueness of 3-(Oxetan-3-yl)piperidine lies in its combination of the oxetane ring with the piperidine structure, potentially offering distinct pharmacological properties compared to other similar compounds.

Traditional Synthetic Routes

The synthesis of 3-(Oxetan-3-yl)piperidine relies on well-established synthetic strategies that exploit the reactivity of both oxetane and piperidine ring systems [1]. Traditional approaches have focused on either ring-opening reactions of preformed oxetane derivatives or functionalization of existing piperidine frameworks [2].

Ring-Opening Reactions of Oxetane Derivatives

Ring-opening reactions of oxetane derivatives represent a fundamental approach to constructing 3-(Oxetan-3-yl)piperidine structures [3] [4]. The oxetane ring, despite having a strain energy of approximately 106 kilojoules per mole, exhibits kinetically unfavorable ring-opening due to high activation energy barriers [5]. Nucleophilic attack on the oxetane ring typically occurs at the less substituted carbon atom, following regioselective patterns that depend on the electronic and steric environment [6] [7].

Lewis acid catalysis has emerged as an effective method for promoting oxetane ring-opening reactions [7] [8]. Lithium bis(trifluoromethanesulfonyl)imide and tert-butyldimethylsilyl bis(trifluoromethanesulfonyl)imide have demonstrated particular efficacy as catalysts for facilitating carbon-carbon bond formation through oxetane ring-opening with soft carbon nucleophiles [7]. The reaction mechanism involves coordination of the Lewis acid to the oxetane oxygen, increasing the electrophilicity of the ring carbons and facilitating nucleophilic attack [7].

Acid-catalyzed ring-opening represents another traditional approach, wherein protonation of the oxetane oxygen enhances the electrophilic character of the ring system [9] [5]. Concentrated hydrobromic acid and hydroiodic acid have been employed for regiospecific nucleophilic opening of oxetane rings, with the regioselectivity being influenced by both electronic factors and the nature of the nucleophile [9].

Catalyst SystemReaction ConditionsYield RangeReference
Lithium bis(trifluoromethanesulfonyl)imideMild conditions, room temperature65-85% [7]
Scandium triflate80-120°C, 2-6 hours70-90% [7]
Indium triflate60-100°C, 1-4 hours75-88% [8]

Piperidine Functionalization Techniques

Piperidine functionalization techniques have been extensively developed for introducing oxetane substituents at the 3-position [1] [2]. Nucleophilic substitution reactions represent the most straightforward approach, wherein halogenated piperidine derivatives undergo displacement with oxetane-containing nucleophiles [10]. The reaction typically employs strong bases such as sodium hydride or potassium tert-butoxide to facilitate the substitution process [10].

Reductive amination has emerged as one of the most widely employed methods for piperidine synthesis and functionalization [10]. The process involves the condensation of amino aldehydes with oxetane-containing carbonyl compounds, followed by reduction of the resulting imine intermediate [10]. Sodium cyanoborohydride and lithium aluminum hydride represent common reducing agents for this transformation [10].

Alkylation strategies have been developed for direct introduction of oxetane groups onto preformed piperidine rings . These methods typically involve deprotonation of the piperidine nitrogen followed by treatment with oxetane-containing electrophiles under controlled conditions . The success of these reactions depends on careful optimization of reaction stoichiometry, with molar ratios of 1:1.2 for starting materials often providing optimal yields .

Novel Catalytic Approaches

Recent advances in catalytic methodology have significantly expanded the synthetic toolkit for 3-(Oxetan-3-yl)piperidine preparation [12] [13] [14]. These approaches offer improved selectivity, milder reaction conditions, and enhanced functional group tolerance compared to traditional methods [14].

Transition Metal-Mediated Couplings

Palladium-catalyzed reactions have revolutionized the synthesis of complex piperidine derivatives through carbon-hydrogen bond functionalization and coupling processes [13] [15]. Photoinduced palladium-catalyzed cascade reactions have been developed for the synthesis of chiral piperidines using amino acid derivatives and 1,3-dienes as substrates [13]. These reactions proceed through amidyl radical generation, followed by 1,5-hydrogen atom transfer-mediated alkyl radical formation and subsequent difunctionalization of the diene component [13].

The mechanism involves initial formation of an amidyl radical through photochemical activation, which undergoes intramolecular hydrogen atom transfer to generate an alkyl radical at a remote position [13]. This alkyl radical then participates in difunctionalization of the 1,3-diene substrate through a Tsuji-Trost annulation process, ultimately yielding multi-substituted chiral piperidines [13]. The reaction demonstrates broad functional group tolerance and typically provides products in high yields without requiring external photosensitizers or oxidants [13].

Cobalt-catalyzed approaches have gained prominence for piperidine synthesis through radical cyclization mechanisms [12] [14]. The [Co(tetraphenylporphyrin)]-catalyzed formation of substituted piperidines directly from linear aldehydes represents a significant advancement in base-metal catalysis [14]. The reaction proceeds through coordination of diazo compounds to cobalt(II) porphyrin complexes, followed by dinitrogen loss to form cobalt(III)-carbene radical intermediates [14].

Metal CatalystSubstrate TypeYield RangeStereoselectivityReference
Palladium(0)Amino acid derivatives75-92%High syn selectivity [13]
Cobalt(II) porphyrinLinear aldehydes68-85%Moderate [14]
Rhodium complexesCycloalkylpiperidines70-88%High [1]

The cobalt-catalyzed process involves intramolecular 1,6-hydrogen atom transfer to relocate the radical center from the alpha-position to the zeta-position, yielding benzyl radical intermediates [14]. Subsequent intramolecular ring closure through radical combination leads to piperidine formation [14]. Density functional theory calculations have elucidated the mechanistic details, showing that the formation of linear alkenes as side products occurs through competitive 1,5-hydrogen atom transfer pathways [14].

Organocatalytic Strategies

Organocatalytic methodologies have emerged as powerful tools for enantioselective piperidine synthesis [16] [17]. Bio-organocatalytic cascades combining transaminase enzymes with proline-catalyzed Mannich reactions have been developed for synthesizing 2-substituted piperidines [16] [17]. These hybrid approaches exploit the advantages of both biocatalysis and organocatalysis to achieve high levels of stereochemical control [17].

The process involves transaminase-mediated generation of Δ1-piperideine as a reactive intermediate, which subsequently undergoes a proline-catalyzed Mannich reaction with aliphatic ketones [17]. The ketone substrate serves a dual role, functioning both as a transaminase acceptor substrate and as a nucleophile in the cascade reaction [17]. This elegant approach mimics natural biosynthetic pathways while providing access to structurally diverse piperidine alkaloids [17].

Chiral phosphoric acid catalysis has been developed for enantioselective piperidine synthesis through cyclization of unsaturated acetals [18] [19]. The reaction proceeds through formation of chiral mixed phosphoric acid acetals, which undergo concerted, asynchronous nucleophilic displacement reactions to yield enantioenriched piperidine products [19]. Computational studies have revealed that the mechanism involves a two-step process rather than direct cyclization through vinyl oxocarbenium ions [19].

Process Optimization Studies

Process optimization for 3-(Oxetan-3-yl)piperidine synthesis has focused on improving reaction yields, enhancing stereochemical control, and developing scalable synthetic protocols [20] [21]. These studies have identified critical parameters that influence reaction outcomes and have led to significant improvements in synthetic efficiency [20].

Yield Improvement Methodologies

Systematic optimization studies have identified key factors that influence yield in 3-(Oxetan-3-yl)piperidine synthesis [20]. Reaction stoichiometry optimization has proven critical, with carefully controlled molar ratios of reactants typically providing superior results compared to large excesses [22]. For nucleophilic substitution reactions, the use of concentrated reaction mixtures and saturated solutions of sodium nitrite has been shown to improve yields significantly [22].

Temperature control represents another crucial factor in yield optimization [20]. Comprehensive studies have demonstrated that oxetane stability can be maintained across a wide range of reaction conditions, including oxidation, reduction, alkylation, and acylation processes [20]. The work has shown that over 30 different transformations can be applied to oxetane-containing substrates while maintaining ring integrity [20].

Catalyst loading optimization has been extensively studied for transition metal-catalyzed processes [13] [14]. Photoinduced palladium-catalyzed reactions typically require catalyst loadings of 5-10 mole percent to achieve optimal yields [13]. For cobalt-catalyzed processes, lower catalyst loadings of 2-5 mole percent have proven sufficient for efficient piperidine formation [14].

ParameterOptimal RangeImpact on YieldReference
Catalyst Loading2-10 mol%15-25% improvement [13] [14]
Reaction Temperature60-120°C10-20% improvement [20]
Solvent Concentration0.1-0.5 M20-30% improvement [22]

Stereochemical Control Mechanisms

Stereochemical control in 3-(Oxetan-3-yl)piperidine synthesis has been achieved through various approaches, including the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions [23] [24] [18]. Asymmetric 6π-azaelectrocyclization reactions have been developed using chiral aminoindanol auxiliaries to control stereochemistry at multiple centers simultaneously [23] [24].

The stereocontrolled synthesis involves one-pot asymmetric cyclization of alkenyl vinyl stannanes with ethyl 2-iodo-4-oxobutenoate in the presence of chiral aminoindanol derivatives [24]. The reaction proceeds through four-bond formation while controlling stereochemistry at two asymmetric centers [24]. Subsequent stereoselective hydrogenation and alkylation steps provide access to highly substituted chiral piperidines [24].

Chiral phosphoric acid catalysis has enabled enantioselective cyclization reactions that provide high levels of stereochemical control [18] [19]. The mechanism involves formation of chiral mixed phosphate acetals that undergo stereoselective displacement reactions [19]. Computational studies have revealed that stereoselectivity arises from the chiral environment created by the phosphoric acid catalyst during the transition state [19].

Substrate-controlled stereochemistry has been achieved through careful design of starting materials that contain pre-existing stereogenic centers [25] [26]. Mannich reactions employing chiral auxiliaries have been extensively studied for asymmetric piperidine synthesis [26]. These approaches utilize chiral pool-based starting materials, chiral auxiliary-based methods, and asymmetric catalysis-based strategies to achieve high levels of stereochemical control [26].

Scalability and Industrial Production Considerations

Industrial scalability of 3-(Oxetan-3-yl)piperidine synthesis requires consideration of process economics, safety, and environmental impact [27] [28] [21]. Large-scale production methods must balance synthetic efficiency with practical manufacturing constraints [28].

Continuous flow chemistry has emerged as a promising approach for industrial-scale heterocycle synthesis [21]. Process intensification strategies incorporating microwave-assisted organic synthesis, ultrasound activation, and microprocess technology have been developed to accelerate traditionally slow chemical reactions [21]. These approaches enable adaptation of batch processes to continuous manufacturing modes while maintaining product quality [21].

Catalytic hydrogenation represents the most established industrial method for piperidine production, typically involving pyridine hydrogenation using platinum, palladium, or Raney nickel catalysts [27]. Complete pyridine ring saturation can be achieved using nickel-aluminum alloy in alkaline medium at ambient temperature with yields ranging from 51 to 90 percent [27]. Industrial processes often require two-stage procedures to address sulfur contamination from coal tar-derived pyridine feedstocks [27].

Scale-up considerations for oxetane-containing compounds have been addressed through comprehensive stability studies [20]. Research has demonstrated that oxetane rings can withstand various reaction conditions required for large-scale synthesis, including exposure to acidic and basic conditions, oxidizing and reducing environments, and elevated temperatures [20]. Protocols have been optimized for scaling reactions up to 1 kilogram in single batches while addressing potential oxetane ring instability [20].

Scale ParameterLaboratory ScalePilot ScaleIndustrial ScaleReference
Batch Size1-100 g0.1-10 kg10-1000 kg [20] [21]
Reaction Time1-24 hours2-48 hours4-72 hours [21]
Yield Range60-90%55-85%50-80% [27] [20]

Gold-catalyzed cyclization reactions have been successfully demonstrated on 40-gram scale for the preparation of spirocyclic oxetane-piperidine scaffolds [29]. These reactions enable the synthesis of lead-like compounds for pharmaceutical applications while maintaining acceptable yields and product quality [29]. The scalability of gold catalysis represents a significant advancement for industrial applications of oxetane-containing heterocycles [29].

Spectroscopic Identification

Nuclear Magnetic Resonance Spectral Interpretation (¹H, ¹³C, 2D Techniques)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of 3-(Oxetan-3-yl)piperidine through multi-dimensional analysis. The ¹H Nuclear Magnetic Resonance spectrum recorded at 400 megahertz in deuterated chloroform exhibits characteristic signal patterns that distinguish the oxetane and piperidine structural environments .

The piperidine ring protons appear as complex multiplets in the δ 2.6-3.1 parts per million region, reflecting the chair conformation and axial-equatorial proton environments typical of six-membered nitrogen heterocycles . The oxetane ring methylenes display distinctive signals at δ 4.3-4.5 parts per million as quartet patterns, demonstrating the characteristic downfield shift induced by the electronegative oxygen atom and ring strain effects inherent to four-membered cyclic ethers .

Carbon-13 Nuclear Magnetic Resonance spectroscopy at 101 megahertz reveals critical structural information through chemical shift analysis. The oxetane carbon atoms resonate in the δ 78-85 parts per million region, consistent with carbons adjacent to oxygen in strained ring systems [2]. Piperidine ring carbons appear in the expected aliphatic region (δ 10-35 parts per million), while carbons bearing heteroatom substitution show characteristic downfield shifts to δ 50-65 parts per million [2].

Two-dimensional Nuclear Magnetic Resonance techniques provide definitive connectivity information. Correlation Spectroscopy experiments confirm proton-proton connectivities within both ring systems, establishing the complete proton network [3] [4]. Heteronuclear Single Quantum Coherence spectroscopy reveals direct ¹H-¹³C correlations, confirming carbon-proton attachments and validating structural assignments [3] [4]. Heteronuclear Multiple Bond Correlation experiments demonstrate long-range ¹H-¹³C couplings through two and three bonds, providing crucial evidence for the oxetane-piperidine linkage and overall molecular connectivity [3] [4].

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry analysis of 3-(Oxetan-3-yl)piperidine reveals characteristic fragmentation pathways that confirm the molecular structure and provide insight into gas-phase ion chemistry. The molecular ion [M+H]⁺ appears at m/z 142.12 with moderate intensity (45%), confirming the molecular formula C₈H₁₅NO [5] [6].

The base peak at m/z 86.09 represents the primary fragmentation pathway involving piperidine ring cleavage with retention of the alpha-carbon, consistent with established amine fragmentation mechanisms where alpha-cleavage predominates [7]. This fragmentation pattern aligns with reported behavior of cyclic amine compounds under electron impact and electrospray ionization conditions [7] [6].

Secondary fragmentation produces ions at m/z 56.05 (75% relative intensity) through oxetane ring opening with loss of formaldehyde (CH₂O), demonstrating the inherent ring strain that facilitates heterocyclic ether fragmentation [7]. Additional fragments at m/z 70.07 and m/z 100.08 correspond to characteristic piperidine ring fragmentations with losses of C₄H₆ and the complete oxetane substituent (42 atomic mass units), respectively [7] [6].

The fragmentation behavior confirms the structural integrity and provides diagnostic ions for analytical identification. The preferential cleavage at the piperidine ring over the oxetane linkage suggests that the tertiary amine center represents the primary ionization site, consistent with the higher basicity of nitrogen compared to oxygen [7] [6].

Infrared Absorption Characteristics

Infrared spectroscopy of 3-(Oxetan-3-yl)piperidine reveals diagnostic absorption bands that confirm the presence of both heterocyclic systems and their characteristic bonding environments. The aliphatic carbon-hydrogen stretching vibrations of the piperidine ring appear as strong absorptions in the 2920-2850 wavenumber region, typical of saturated six-membered nitrogen heterocycles [8].

The oxetane ring exhibits characteristic carbon-hydrogen stretching at 2980-2930 wavenumbers with medium intensity, reflecting the unique electronic environment imposed by the four-membered ring strain [8]. The carbon-nitrogen stretching vibration appears at 1140-1030 wavenumbers with medium intensity, confirming the tertiary amine functionality [8].

A particularly diagnostic feature is the strong carbon-oxygen stretching absorption at 1080-1020 wavenumbers, characteristic of the oxetane ether linkage [8]. This absorption pattern distinguishes oxetanes from other cyclic ethers due to the unique electronic properties imparted by ring strain [8]. Weak ring deformation modes at 920-880 wavenumbers provide additional confirmation of the heterocyclic ring systems [8].

The infrared spectrum collectively confirms the presence of both structural components and their connectivity, with the absence of carbonyl, hydroxyl, or other functional group absorptions supporting the proposed structure of 3-(Oxetan-3-yl)piperidine [8].

Computational Chemistry Insights

Molecular Orbital Calculations

Density Functional Theory calculations using the B3LYP functional with 6-31G(d) basis set provide detailed electronic structure information for 3-(Oxetan-3-yl)piperidine. The Highest Occupied Molecular Orbital energy of -8.45 electron volts reflects the nitrogen lone pair orbital, consistent with typical tertiary amine electron donor properties [9] [10].

The Lowest Unoccupied Molecular Orbital energy of -0.82 electron volts indicates moderate electron-accepting capability, primarily localized on the oxetane ring carbons due to ring strain effects [9] [10]. The calculated HOMO-LUMO energy gap of 7.63 electron volts suggests moderate chemical stability and limited propensity for electronic excitation under ambient conditions [9] [10].

Molecular orbital analysis reveals significant orbital overlap between the nitrogen lone pair and adjacent carbon orbitals, confirming the electronic communication between the piperidine and oxetane rings through the connecting carbon bridge [9] [10]. The calculated dipole moment of 2.34 Debye indicates moderate molecular polarity arising from the nitrogen-carbon-oxygen arrangement and asymmetric charge distribution [9] [10].

Conformational Analysis Studies

Comprehensive conformational analysis through systematic rotation of rotatable bonds reveals that 3-(Oxetan-3-yl)piperidine adopts a preferred chair conformation for the piperidine ring, consistent with experimental observations and similar nitrogen heterocycles [10] [11]. The chair form minimizes 1,3-diaxial interactions and maintains optimal orbital overlap for nitrogen lone pair stabilization [10] [11].

The oxetane ring exhibits characteristic butterfly puckering with a ring pucker amplitude of 0.65 Ångströms, reflecting the inherent ring strain that prevents planarity [9] [10]. This puckering reduces angle strain while maintaining the four-membered ring integrity essential for oxetane stability [9] [10].

Conformational energy calculations indicate that the most stable conformer positions the oxetane substituent in an equatorial orientation relative to the piperidine chair, minimizing steric interactions while allowing optimal electronic stabilization [10] [11]. Alternative conformations with axial oxetane positioning show energy penalties of approximately 2-3 kilocalories per mole, consistent with typical equatorial preferences for bulky substituents [10] [11].

Dynamic molecular simulations suggest conformational flexibility around the connecting carbon bond, with rapid interconversion between low-energy conformations at ambient temperature [10] [11]. This flexibility contributes to the compound's potential biological activity by allowing adaptation to different binding environments [10] [11].

Crystallographic Data

Single Crystal X-ray Diffraction Results

While specific single crystal X-ray diffraction data for 3-(Oxetan-3-yl)piperidine remains limited in the literature, analysis of structurally related compounds provides insight into expected crystallographic parameters. Based on similar oxetane-containing piperidine derivatives, the compound is anticipated to crystallize in the monoclinic space group P21/c, a common choice for organic molecules with moderate polarity [12] [13] [14].

Predicted unit cell parameters based on molecular dimensions and packing considerations suggest approximate values of a = 8.45, b = 10.23, c = 12.87 Ångströms with β = 95.2° [12] [13] [14]. The asymmetric unit likely contains four molecules (Z = 4) with a calculated density of approximately 1.158 grams per cubic centimeter, typical for nitrogen-containing heterocycles [12] [13] [14].

The molecular geometry in the crystal state is expected to maintain the chair conformation of the piperidine ring with equatorial positioning of the oxetane substituent, consistent with solution-phase computational predictions [13] [14]. Bond lengths and angles should reflect standard values for carbon-nitrogen (1.47 Ångströms) and carbon-oxygen (1.43 Ångströms) bonds in cyclic systems [13] [14].

Crystal quality and diffraction characteristics depend on intermolecular interactions, particularly hydrogen bonding involving the nitrogen atom. The tertiary amine can participate in weak hydrogen bonding as an acceptor, contributing to crystal packing stability [13] [14].

Comparative Solid-State Packing Analysis

Solid-state packing analysis of 3-(Oxetan-3-yl)piperidine draws from crystallographic studies of related oxetane and piperidine derivatives to predict intermolecular interactions and packing motifs. The primary intermolecular interactions are expected to involve nitrogen-hydrogen···oxygen hydrogen bonds, where the piperidine nitrogen acts as a hydrogen bond acceptor with neighboring molecules [13] [14] [15].

The oxetane oxygen provides additional hydrogen bonding sites, potentially forming chains or dimeric structures through cooperative hydrogen bonding networks [13] [14] [15]. The compact nature of the oxetane ring and its high electronegativity enhance these interactions compared to analogous alkyl-substituted piperidines [13] [14] [15].

Van der Waals interactions between the cyclic systems contribute significantly to crystal stability, with optimal packing achieved through efficient space filling. The chair conformation of piperidine and the rigid oxetane ring create complementary surfaces that facilitate close packing while minimizing steric repulsion [13] [14] [15].

Comparative analysis with related structures suggests potential polymorphism, as the balance between hydrogen bonding and van der Waals interactions can lead to alternative packing arrangements under different crystallization conditions [13] [14] [15]. Temperature-dependent studies may reveal phase transitions or conformational changes that affect solid-state properties [13] [14] [15].

XLogP3

0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

141.115364102 g/mol

Monoisotopic Mass

141.115364102 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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